![molecular formula C10H10F3NO B1394151 (S)-7-(trifluoromethyl)chroman-4-amine CAS No. 1140496-05-4](/img/structure/B1394151.png)
(S)-7-(trifluoromethyl)chroman-4-amine
Overview
Description
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of these compounds typically includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
For a related compound, (S)-6-(trifluoromethyl)chroman-4-amine, the molecular weight is 217.188, the density is predicted to be 1.289±0.06 g/cm3, and the boiling point is predicted to be 230.8±40.0 °C .Scientific Research Applications
Medicinal Chemistry
The chroman-4-one framework, to which (S)-7-(trifluoromethyl)chroman-4-amine belongs, is a significant structural entity in medicinal chemistry. It’s a major building block in a variety of medicinal compounds due to its biological and pharmaceutical activities . This compound could be pivotal in the development of new therapeutic agents, particularly in the design of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Organic Synthesis
In organic synthesis, (S)-7-(trifluoromethyl)chroman-4-amine can be utilized as a precursor or intermediate. The trifluoromethyl group can potentially increase the chemical stability and metabolic resistance of the molecules it’s incorporated into, making it valuable for synthesizing more robust organic compounds .
Material Science
The compound’s potential applications in material science stem from its structural framework, which could be used to synthesize novel materials with unique properties. Its derivatives might influence the development of new polymers or coatings that require specific chemical resistance or stability .
Environmental Science
In environmental science, (S)-7-(trifluoromethyl)chroman-4-amine could be explored for its role in environmental remediation processes. Its derivatives might be used to create compounds that can interact with pollutants, facilitating their breakdown or removal .
Analytical Chemistry
This compound can be important in analytical chemistry, where it might serve as a standard or reagent in chromatography and spectrometry. Its unique structure could help in the identification and quantification of various substances .
Pharmacology
(S)-7-(trifluoromethyl)chroman-4-amine may have applications in pharmacology research, particularly in studying drug-receptor interactions. The trifluoromethyl group often affects the biological activity of pharmacological agents, making this compound a subject of interest for pharmacokinetic and pharmacodynamic studies .
Biochemistry
In biochemistry, the compound could be used in enzyme inhibition studies due to its potential to interact with active sites, which could lead to the development of new inhibitors for enzymes that are therapeutic targets .
Agriculture
Lastly, in the field of agriculture, (S)-7-(trifluoromethyl)chroman-4-amine might be used in the synthesis of agrochemicals. Its structural properties could be beneficial in creating compounds that are more effective and environmentally friendly pesticides or herbicides .
properties
IUPAC Name |
(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677271 | |
Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-(trifluoromethyl)chroman-4-amine | |
CAS RN |
1140496-05-4 | |
Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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